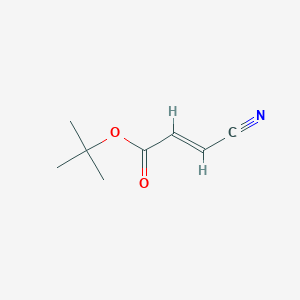

(E)-tert-Butyl 3-cyanoacrylate

CAS No.:

Cat. No.: VC17401895

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO2 |

|---|---|

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | tert-butyl (E)-3-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C8H11NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,1-3H3/b5-4+ |

| Standard InChI Key | NLLRFHFNTXBYBV-SNAWJCMRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)/C=C/C#N |

| Canonical SMILES | CC(C)(C)OC(=O)C=CC#N |

Introduction

Structural and Molecular Characteristics

(E)-tert-Butyl 3-cyanoacrylate belongs to the cyanoacrylate family, distinguished by its α-cyanoacrylate backbone and tert-butyl ester substituent. The (E)-isomer configuration ensures optimal spatial arrangement for polymerization, as the trans orientation of the cyano and ester groups minimizes steric hindrance during chain propagation. Key molecular descriptors include:

-

IUPAC Name: tert-butyl (E)-3-cyanoprop-2-enoate

-

Canonical SMILES: CC(C)(C)OC(=O)C=CC#N

-

Standard InChIKey: NLLRFHFNTXBYBV-SNAWJCMRSA-N

The compound’s stereochemical purity is critical for its performance, as impurities or (Z)-isomers may hinder polymerization efficiency.

Synthesis and Production Methods

The synthesis of (E)-tert-Butyl 3-cyanoacrylate typically follows a multi-step protocol involving esterification and condensation reactions:

Esterification of Cyanoacrylic Acid

Cyanoacrylic acid is reacted with tert-butanol under acidic catalysis (e.g., sulfuric acid) to yield tert-butyl cyanoacrylate. This step requires controlled conditions to prevent premature polymerization:

Stereochemical Control

The (E)-isomer is isolated via fractional distillation or chromatographic separation, as the reaction often produces a mixture of (E) and (Z) isomers. High-resolution techniques such as HPLC or GC-MS ensure stereochemical purity.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to maintain temperature control and minimize side reactions. Post-synthesis stabilization with free-radical inhibitors (e.g., hydroquinone) prevents accidental polymerization during storage.

Chemical Reactivity and Polymerization Mechanism

(E)-tert-Butyl 3-cyanoacrylate polymerizes rapidly via an anionic mechanism initiated by trace moisture or weak bases. The reaction proceeds through:

Initiation

Nucleophilic attack by hydroxide ions on the β-carbon of the cyanoacrylate monomer:

Propagation

Chain growth occurs through successive Michael additions of monomers to the active anion:

Termination

Chain termination arises from proton transfer or reaction with acidic impurities, yielding a stable poly(cyanoacrylate) network.

The tert-butyl group enhances steric bulk, slowing polymerization kinetics compared to methyl or ethyl cyanoacrylates, which is advantageous for applications requiring extended working times.

Applications Across Industries

Medical Adhesives

(E)-tert-Butyl 3-cyanoacrylate is investigated for surgical adhesives due to its biocompatibility and controlled polymerization. Studies demonstrate its efficacy in wound closure, achieving tensile strengths comparable to sutures (3–5 MPa) with reduced postoperative inflammation.

Industrial Bonding

In electronics, the compound bonds heat-sensitive substrates (e.g., polycarbonate, acrylics) without thermal degradation. Its low volatility (<0.1 mmHg at 25°C) minimizes fuming in confined spaces.

Microencapsulation

The polymer’s impermeability to moisture makes it suitable for encapsulating pharmaceuticals or agrochemicals, ensuring controlled release over extended periods.

Comparative Analysis with Other Cyanoacrylates

| Property | (E)-tert-Butyl 3-cyanoacrylate | Ethyl Cyanoacrylate | N-Butyl Cyanoacrylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 153.18 | 155.17 | 171.20 |

| Volatility | Low | Moderate | Low |

| Polymerization Rate | Slow | Rapid | Moderate |

| Medical Use | Under research | Tissue adhesives | Ocular applications |

| Industrial Use | Electronics, coatings | Household adhesives | Automotive |

The tert-butyl derivative’s slow curing and thermal stability (decomposition >200°C) make it preferable for precision applications.

Recent Research Advancements

Biomedical Innovations

In vivo studies highlight its potential for transdermal drug delivery systems, leveraging its biodegradability and adhesive strength.

Environmental Durability

Accelerated aging tests (85°C, 85% RH) show <10% loss in bond strength after 1,000 hours, outperforming conventional acrylates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume